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Compound of Interest

Compound Name:
3-Chloro-[1,2,4]triazolo[4,3-

b]pyridazine

Cat. No.: B1586798 Get Quote

An In-depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine: A Core Scaffold in

Modern Medicinal Chemistry

For drug discovery professionals, the identification of "privileged scaffolds" — molecular

frameworks that can be systematically modified to interact with multiple biological targets — is

a cornerstone of efficient therapeutic development. The[1][2][3]triazolo[4,3-b]pyridazine ring

system represents one such scaffold, particularly prominent in the design of kinase inhibitors.

This guide provides a detailed technical overview of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine,

a key intermediate whose strategic chloro-substituent serves as a versatile handle for the

synthesis of diverse and potent bioactive molecules. We will explore its fundamental properties,

synthesis, chemical reactivity, and its pivotal role in the development of targeted therapeutics.

Core Molecular Profile and Isomeric Distinction
Accurate identification is paramount in chemical synthesis and drug development. 3-Chloro-[1]

[2][3]triazolo[4,3-b]pyridazine is a specific isomer within a family of related compounds, and its

properties are defined by the precise placement of the chlorine atom.

Key Identifiers:

IUPAC Name: 3-chloro-[1][2][3]triazolo[4,3-b]pyridazine

CAS Number: 33050-36-1[4]
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Molecular Formula: C₅H₃ClN₄[5]

Physicochemical Properties

Property Value Source

Molecular Weight 154.56 g/mol [5]

Exact Mass 154.0046238 Da [6]

LogP 1.19 [3]

PSA (Polar Surface Area) 43.08 Å² [3]

Appearance White to Brown Solid [7]

Critical Isomeric Distinction
A common point of confusion arises from the existence of isomers, particularly 6-Chloro-[1][2]

[3]triazolo[4,3-b]pyridazine (CAS: 28593-24-0). Both isomers share the same molecular formula

and weight, but the position of the chlorine atom dictates their reactivity and the ultimate

structure of their derivatives. The 6-chloro isomer is frequently used in parallel synthetic efforts,

making unambiguous identification by CAS number and analytical characterization essential for

reproducible research.

Caption: Structures of the 3-chloro and 6-chloro isomers.

Synthesis and Handling
The preparation of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically achieved through the

chlorination of its corresponding hydroxyl precursor. This transformation is a critical step in

enabling subsequent derivatization.

Experimental Protocol: Chlorination of[1][2]
[3]Triazolo[4,3-b]pyridazin-3-ol
This protocol is based on established chemical literature for the conversion of a hydroxyl group

on an electron-deficient heterocycle to a chloride.[8]
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Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus oxychloride

(POCl₃) (approx. 10-15 volumes). Causality: POCl₃ serves as both the chlorinating agent

and the solvent, providing a high-boiling medium to drive the reaction to completion.

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or

LC-MS until the starting material is consumed.

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture

onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a weak base like

sodium bicarbonate. This step neutralizes the excess acidic POCl₃ in a controlled manner.

Extraction: Extract the resulting aqueous slurry multiple times with an organic solvent such

as ethyl acetate or dichloromethane.

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the

final product as a white powder.

Caption: Synthetic workflow for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Storage and Handling
Storage: Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere

(e.g., nitrogen or argon) to prevent hydrolysis. Recommended storage temperature is 2-8°C.

Safety: The compound is classified as an irritant. Standard personal protective equipment

(gloves, safety glasses, lab coat) should be worn during handling.
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Chemical Reactivity: The Chloro-Substituent as a
Synthetic Handle
The true value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in drug discovery lies in its

engineered reactivity. The electron-withdrawing nature of the fused triazolopyridazine ring

system makes the carbon atom at the C3 position electrophilic and susceptible to nucleophilic

aromatic substitution (SₙAr). The chlorine atom serves as an excellent leaving group, allowing

for the facile introduction of a wide array of nucleophiles.

This reactivity is the cornerstone of library synthesis for structure-activity relationship (SAR)

studies. By reacting the 3-chloro intermediate with various amines, phenols, thiols, or other

nucleophiles, researchers can systematically modify the scaffold to optimize binding affinity,

selectivity, and pharmacokinetic properties.
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Caption: SₙAr reactivity of the 3-chloro scaffold for library synthesis.

Applications in Drug Discovery
The triazolo[4,3-b]pyridazine scaffold has been successfully employed to generate potent

inhibitors for several important classes of disease targets. The 3-chloro (and 6-chloro) isomers

are the foundational starting points for these efforts.
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Dual c-Met and Pim-1 Kinase Inhibition
The c-Met and Pim-1 kinases are critical targets in oncology, as their dysregulation is linked to

tumor growth, proliferation, and metastasis.[1][9] Derivatives of triazolo[4,3-b]pyridazine have

been designed as potent dual inhibitors. In this context, the scaffold serves as a rigid, planar

core that orients substituents towards key interaction points within the ATP-binding pocket of

the kinases. For example, synthetic schemes often start with a chloro-triazolopyridazine, where

the chlorine is displaced by a hydrazine, which is then further elaborated to create molecules

with optimized inhibitory activity.[1]

PIM Kinase Inhibition
The PIM kinase family (PIM-1, -2, and -3) is another high-value target in cancer therapy. The

triazolo[4,3-b]pyridazine core has been used as a scaffold to develop novel PIM inhibitors.[5]

By applying scaffold hopping strategies and building off the reactive chloro-intermediate,

medicinal chemists have generated selective PIM-1/PIM-3 inhibitors and pan-PIM inhibitors

with significant anti-proliferative activity in tumor cell lines.[5]

Antitubulin Agents
Beyond kinase inhibition, the rigid nature of the triazolo[4,3-b]pyridazine scaffold makes it an

ideal bioisostere for conformationally flexible linkers in other drug classes. Researchers have

designed potent antitubulin agents by replacing the easily isomerized cis-olefin linker of

Combretastatin A-4 (a well-known mitosis inhibitor) with the triazolo[4,3-b]pyridazine ring.[10]

This strategy locks the two aryl rings in a fixed orientation that is optimal for binding to the

colchicine site on tubulin, thereby disrupting microtubule dynamics and arresting cancer cells in

the G2/M phase of the cell cycle.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11420776/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04036h
https://pmc.ncbi.nlm.nih.gov/articles/PMC11420776/
https://pubmed.ncbi.nlm.nih.gov/30802730/
https://pubmed.ncbi.nlm.nih.gov/30802730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5150690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5150690/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[1,2,4]Triazolo[4,3-b]pyridazine Core

Kinase Inhibition
(c-Met, Pim-1)

  Positions substituents in
ATP-binding pocket

Antitubulin Activity
(Colchicine Site)

  Acts as a rigid linker
to mimic bioactive conformation

Click to download full resolution via product page

Caption: Role of the scaffold in targeting different protein classes.

Spectral Characterization
Unambiguous characterization of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is essential.

Mass Spectrometry: In electrospray ionization (ESI-MS), the compound will show a

protonated molecular ion peak [M+H]⁺ at m/z 155. A key diagnostic feature is the isotopic

signature of chlorine: a second peak [M+H+2]⁺ will be observed at m/z 157 with

approximately one-third the intensity of the m/z 155 peak.[8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing three

distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three

protons on the pyridazine ring. The chemical shifts and coupling constants (J-values) will be

characteristic of the 3-chloro substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five signals for the five unique

carbon atoms in the heterocyclic core. The carbon atom directly attached to the chlorine (C3)

will have a characteristic chemical shift, and its signal may be less intense due to the

absence of a directly attached proton.

Conclusion
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3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is more than a simple heterocyclic compound; it is a

strategically designed building block that provides a reliable and versatile entry point into a

medicinally significant chemical space. Its well-defined reactivity, centered on the SₙAr

displacement of the C3-chlorine, empowers researchers to rapidly generate libraries of

analogues for probing complex biological systems. From inhibiting key oncogenic kinases to

disrupting the cytoskeleton of cancer cells, the derivatives originating from this scaffold have

demonstrated significant therapeutic potential. For scientists and professionals in drug

development, a thorough understanding of this core intermediate is essential for leveraging its

power in the design of next-generation targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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